molecular formula C15H26N4O B7161483 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide

Cat. No.: B7161483
M. Wt: 278.39 g/mol
InChI Key: KGSYGISRTBLXNY-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrazoles and pyrrolidines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butyl group and a methyl group, and a pyrrolidine ring substituted with two methyl groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-6-10(2)19-13(5)9-14(17-19)16-15(20)18-11(3)7-8-12(18)4/h9-12H,6-8H2,1-5H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYGISRTBLXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)N2C(CCC2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the butyl and methyl substituents. The pyrrolidine ring is then synthesized and functionalized with the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2,5-dimethylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methylfuran-3-carboxamide: This compound has a similar pyrazole ring but differs in the substitution pattern and the presence of a furan ring instead of a pyrrolidine ring.

    1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[(1-cyclopropylcyclobutyl)methyl]urea: This compound has a similar pyrazole ring but includes a urea functional group and a cyclopropylcyclobutyl substituent.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical properties and reactivity.

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